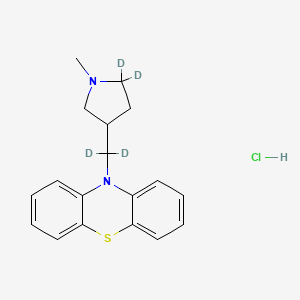

Methdilazine-d4 (hydrochloride)

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H21ClN2S |

|---|---|

Molecular Weight |

336.9 g/mol |

IUPAC Name |

10-[dideuterio-(5,5-dideuterio-1-methylpyrrolidin-3-yl)methyl]phenothiazine;hydrochloride |

InChI |

InChI=1S/C18H20N2S.ClH/c1-19-11-10-14(12-19)13-20-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)20;/h2-9,14H,10-13H2,1H3;1H/i11D2,13D2; |

InChI Key |

IEISBKIVLDXSMZ-XZAFBHDOSA-N |

Isomeric SMILES |

[2H]C1(CC(CN1C)C([2H])([2H])N2C3=CC=CC=C3SC4=CC=CC=C42)[2H].Cl |

Canonical SMILES |

CN1CCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Characterization of Methdilazine D4 Hydrochloride

Deuterium (B1214612) Incorporation Strategies for Organic Molecules

The introduction of deuterium into organic molecules can be achieved through various synthetic methods, which can be broadly categorized into early-stage and late-stage approaches. Early-stage methods involve using deuterated building blocks from the beginning of the synthesis, while late-stage functionalization introduces deuterium into a nearly complete molecule, which is often more efficient. nih.gov

Late-Stage Hydrogen Isotope Exchange (HIE) Techniques

Late-stage hydrogen isotope exchange (HIE) is a powerful strategy for the incorporation of deuterium into complex molecules like pharmaceuticals. nih.gov These methods involve the direct replacement of hydrogen atoms with deuterium atoms on a pre-existing molecular scaffold.

Transition metal catalysis is a prominent HIE technique. nih.gov Catalysts based on metals such as iridium, rhodium, palladium, and platinum are effective in activating C-H bonds, facilitating the exchange with a deuterium source, which is often deuterium gas (D₂) or heavy water (D₂O). nih.govumich.edu For instance, iridium catalysts with specific ligands can direct the deuteration to specific positions on an aromatic ring. nih.gov High-temperature solid-state catalytic isotope exchange (HSCIE) is another method, although it tends to be less selective, leading to deuterium incorporation at multiple sites. nih.gov

Chemo-Enzymatic and Photocatalytic Deuteration Approaches

Modern synthetic chemistry has seen the emergence of chemo-enzymatic and photocatalytic methods for deuteration, offering mild and selective reaction conditions.

Chemo-enzymatic methods combine the selectivity of enzymes with the reactivity of chemical reagents. For example, enantioselective amine oxidases can be used in combination with a chemical reducing agent to achieve the deracemization of chiral amines, a process that can be adapted for deuterium labeling. nih.gov

Photocatalytic deuteration utilizes visible light to initiate the deuteration process, often with the aid of a photocatalyst. rsc.org These reactions can proceed under mild conditions and exhibit high functional group tolerance. rsc.orgnih.gov Recent advancements have even demonstrated photocatalyst-free photochemical deuteration using common thiol compounds and blue-light irradiation to achieve high deuterium incorporation (up to 96%) in formyl and α-amino groups. nih.gov Metal-organic frameworks (MOFs) have also been employed as robust photocatalysts for the dehalogenative deuteration of various organic halides. nih.gov

Specific Synthetic Routes to Methdilazine-d4 (hydrochloride)

Precursor Selection and Deuteration Site Specificity

The synthesis would likely commence with the appropriate phenothiazine (B1677639) precursor. The key step for introducing the deuterium atoms would be the use of a deuterated reagent to install the side chain. A logical precursor for the side chain would be a deuterated version of 1-methyl-3-(chloromethyl)pyrrolidine.

A plausible synthetic approach involves the N-alkylation of phenothiazine with a deuterated alkylating agent. The deuteration is specifically targeted to the N-methyl group of the pyrrolidine (B122466) ring. This can be achieved by using trideuteromethyl iodide (CD₃I) in the synthesis of the pyrrolidine-containing side chain.

Plausible Synthetic Steps:

Synthesis of the deuterated side chain: 1-(trideuteromethyl)pyrrolidin-3-yl)methanol would be synthesized. This can be achieved by the reductive amination of a suitable pyrrolidine precursor with formaldehyde-d₂ and a reducing agent, followed by methylation with a trideuteromethyl source. A more direct approach would be the N-methylation of 3-(hydroxymethyl)pyrrolidine using a trideuteromethylating agent like CD₃I.

Chlorination of the alcohol: The resulting alcohol is then converted to the corresponding chloride, 3-(chloromethyl)-1-(trideuteromethyl)pyrrolidine, using a chlorinating agent like thionyl chloride (SOCl₂).

N-Alkylation of Phenothiazine: The final step is the N-alkylation of phenothiazine with the deuterated chloromethyl pyrrolidine derivative in the presence of a base, such as sodium amide (NaNH₂), to yield Methdilazine-d3. To achieve Methdilazine-d4, an additional deuterium would need to be incorporated, likely on the methylene (B1212753) bridge. A more direct approach for a d4 label would involve a custom synthesis of a d4-labeled side chain precursor. For the purpose of this article, we will focus on the more common trideuteromethyl labeling (d3).

Formation of the Hydrochloride Salt: The resulting Methdilazine-d3 free base is then treated with hydrochloric acid to form the stable hydrochloride salt.

Optimization of Deuterium Labeling Efficiency

The efficiency of deuterium incorporation is crucial for the synthesis of isotopically labeled compounds. In the proposed synthesis of Methdilazine-d3, the isotopic purity of the final product is highly dependent on the isotopic enrichment of the deuterated reagent, CD₃I.

| Parameter | Condition | Deuterium Incorporation (%) | Rationale |

| Isotopic Purity of CD₃I | >99.5% | >99% | The isotopic purity of the starting material directly influences the final product's enrichment. |

| Reaction Solvent | Anhydrous | High | Prevents H/D exchange with protic impurities. |

| Base | Strong, non-nucleophilic | High | Ensures complete deprotonation of phenothiazine without side reactions. |

| Temperature | Optimized (e.g., 60-80 °C) | High | Balances reaction rate with potential side reactions and decomposition. |

This table is a representation of typical optimization parameters for such a synthesis.

Isotopic Purity Assessment and Structural Confirmation of Methdilazine-d4 (hydrochloride)

Following the synthesis, it is imperative to confirm the chemical structure and determine the isotopic purity of Methdilazine-d4 (hydrochloride). This is typically achieved using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining the isotopic purity. nih.gov By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the distribution of isotopologues (molecules differing in the number of deuterium atoms) can be quantified. nih.gov For Methdilazine-d4, the molecular ion peak should be shifted by approximately 4 mass units compared to the unlabeled compound. The relative intensities of the M+0, M+1, M+2, M+3, and M+4 peaks provide a quantitative measure of the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (proton NMR) is used to confirm the position of deuterium incorporation. nih.gov In the ¹H NMR spectrum of Methdilazine-d4, the signal corresponding to the protons of the N-methyl group should be significantly diminished or absent, confirming successful deuteration at that site. nih.gov ²H NMR (deuterium NMR) can also be employed to directly observe the deuterium signals, providing further structural confirmation. nih.gov

| Analytical Method | Parameter Measured | Expected Result for Methdilazine-d4 (hydrochloride) |

| High-Resolution Mass Spectrometry (HRMS) | Isotopic distribution | A predominant peak corresponding to the mass of the d4 isotopologue. |

| ¹H NMR | Absence of proton signals | Disappearance or significant reduction of the N-methyl proton signal. |

| ¹³C NMR | Carbon signal splitting and shifting | The carbon atom attached to the deuterium atoms will show a characteristic multiplet due to C-D coupling and an isotopic shift. |

| ²H NMR | Presence of deuterium signals | A signal corresponding to the chemical shift of the deuterated methyl group. |

This table provides a summary of the expected analytical results for the characterization of Methdilazine-d4 (hydrochloride).

Mass Spectrometry (MS) for Isotopic Enrichment Analysis

Mass spectrometry is an indispensable tool for determining the isotopic enrichment of a deuterated compound. By comparing the mass spectrum of the deuterated compound with its non-deuterated analog, the degree of deuterium incorporation can be accurately quantified.

For Methdilazine-d4 (hydrochloride), high-resolution mass spectrometry (HRMS) coupled with a soft ionization technique like electrospray ionization (ESI) is typically employed. The analysis would reveal a shift in the molecular ion peak corresponding to the mass of the incorporated deuterium atoms.

Reference Data for Non-Deuterated Methdilazine (B156362):

| Property | Value |

| Molecular Formula | C18H20N2S |

| Molecular Weight | 296.43 g/mol |

| Monoisotopic Mass | 296.13471982 Da |

Expected Data for Methdilazine-d4:

The introduction of four deuterium atoms would increase the molecular weight by approximately 4.024 Da. The mass spectrum of Methdilazine-d4 would be expected to show a new molecular ion peak at a higher m/z value compared to the non-deuterated compound. The relative intensities of the isotopic peaks (M, M+1, M+2, etc.) would be analyzed to calculate the percentage of d4, as well as the presence of any partially deuterated (d1, d2, d3) or remaining non-deuterated (d0) species. This analysis confirms the success of the deuteration reaction and provides a quantitative measure of isotopic purity.

A general method for determining the enrichment of isotopically labelled molecules by mass spectrometry involves several steps. chemrxiv.org This includes evaluating the linearity of the mass spectrometer, determining the purity of the mass cluster using the natural abundance analogue, and comparing the measured isotope distributions with calculated theoretical distributions for different enrichment levels. chemrxiv.org Liquid chromatography-electrospray ionization high resolution mass spectrometry (LC-ESI-HR-MS) is a powerful strategy for this purpose. nist.govsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Verification

While mass spectrometry confirms the level of isotopic enrichment, Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for verifying the exact location of the deuterium atoms within the molecule. Both ¹H NMR (proton NMR) and ²H NMR (deuterium NMR) are utilized for this purpose.

In the ¹H NMR spectrum of Methdilazine-d4 (hydrochloride), the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. By comparing the ¹H NMR spectrum of the deuterated compound with that of the non-deuterated standard, the specific sites of deuteration can be unequivocally identified.

²H NMR provides direct evidence of the deuterium atoms. The spectrum will show signals at the chemical shifts corresponding to the positions of the deuterium atoms. The chemical shifts in the ²H NMR spectrum are identical to those of the corresponding protons in the ¹H NMR spectrum, making the assignment straightforward.

The combination of ¹H and ¹H-coupled ²H NMR experiments can provide detailed information about the scalar couplings between the remaining protons and the incorporated deuterium atoms, further confirming their positions.

Chromatographic Techniques for Purity and Isotopic Integrity Evaluation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the chemical purity of Methdilazine-d4 (hydrochloride). An HPLC method coupled with a suitable detector, such as a UV detector, is developed to separate the deuterated drug from any potential impurities, including starting materials, by-products from the synthesis, or degradation products.

A typical HPLC analysis would involve the following:

Column: A reversed-phase column (e.g., C18) is commonly used for the separation of phenothiazine derivatives.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used to elute the compound.

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance is employed for quantification.

The purity of the Methdilazine-d4 (hydrochloride) is determined by calculating the area percentage of the main peak in the chromatogram. The method must be validated for linearity, accuracy, precision, and specificity to ensure reliable results.

Furthermore, when HPLC is coupled with mass spectrometry (LC-MS), it provides a powerful tool for simultaneously assessing both chemical and isotopic purity. This hyphenated technique can separate impurities from the main compound and then provide mass spectral data for each component, confirming their identity and isotopic distribution. This is particularly useful for ensuring that the isotopic label has not been scrambled or lost during the synthetic or purification processes. sigmaaldrich.com

Analytical Applications of Methdilazine D4 Hydrochloride As a Stable Isotope Internal Standard

Principles of Stable Isotope Internal Standardization in Quantitative Analysis

The core principle of stable isotope internal standardization, also known as stable isotope dilution (SID), involves adding a known quantity of a stable isotope-labeled compound, such as Methdilazine-d4, to a sample before processing. wikipedia.orgmusechem.com Because the SIL internal standard is chemically almost identical to the analyte (in this case, methdilazine), it experiences the same variations during sample preparation, extraction, and analysis. acanthusresearch.comwuxiapptec.com By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can accurately quantify the analyte, as this ratio remains constant even if sample is lost or the instrument response fluctuates. longdom.orgyoutube.com

In bioanalytical assays, the use of a SIL internal standard like Methdilazine-d4 is considered the gold standard for achieving the highest levels of accuracy and precision. crimsonpublishers.comnih.gov Biological samples, such as plasma or urine, are complex matrices that can lead to variability in analyte recovery during extraction procedures. waters.com An ideal internal standard co-elutes and behaves identically to the analyte throughout the entire analytical process, from extraction to detection. wuxiapptec.comwaters.com

By adding Methdilazine-d4 at the beginning of the workflow, any physical loss of the analyte during sample handling, such as incomplete extraction or evaporation, is mirrored by a proportional loss of the internal standard. biotage.commusechem.com This normalization corrects for procedural errors, thus significantly improving the precision and accuracy of the final concentration measurement. crimsonpublishers.comscispace.com This approach ensures that the quantitative data is robust, reproducible, and reliable, which is essential for pharmacokinetic studies and other bioanalytical applications. musechem.comnih.gov

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique, but it is susceptible to matrix effects. waters.com Matrix effects occur when co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement. longdom.orgchromatographyonline.com This phenomenon can compromise the accuracy and reproducibility of quantitative results. chromatographyonline.com

A SIL internal standard is the most effective tool to compensate for these matrix effects. longdom.orgwaters.com Because Methdilazine-d4 has nearly identical physicochemical properties to methdilazine (B156362), it elutes at virtually the same time from the liquid chromatography column and experiences the same degree of ion suppression or enhancement in the ion source. longdom.orgchromatographyonline.com Consequently, the ratio of the analyte to the internal standard remains unaffected by these matrix-induced signal fluctuations. longdom.org This ensures rugged and reliable quantification even in complex biological matrices where matrix effects are prevalent. acanthusresearch.comwaters.com

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

The development and validation of a robust LC-MS method are crucial for the quantitative analysis of methdilazine using Methdilazine-d4 as an internal standard. This process involves optimizing instrumental parameters, evaluating chromatographic performance, and confirming the method's quantitative capabilities according to regulatory guidelines. rjptonline.orgnih.govjneonatalsurg.com

The optimization of mass spectrometry parameters is a critical step in developing a sensitive and specific method. This is typically performed using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode, which enhances selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. rjptonline.orgchromatographyonline.com For methdilazine and Methdilazine-d4, this would involve selecting the appropriate ionization mode (typically positive electrospray ionization, ESI+) and optimizing the collision energy to produce stable and intense product ions.

Table 1: Representative Optimized LC-MS/MS Parameters

| Parameter | Analyte (Methdilazine) | Internal Standard (Methdilazine-d4) |

|---|---|---|

| Ionization Mode | ESI Positive | ESI Positive |

| Precursor Ion (Q1) m/z | 299.1 | 303.1 |

| Product Ion (Q3) m/z | 100.1 | 104.1 |

| Dwell Time (ms) | 100 | 100 |

| Collision Energy (eV) | 25 | 25 |

| Declustering Potential (V) | 80 | 80 |

This table presents plausible, representative data for method development and does not reflect verified experimental results for this specific compound.

An essential requirement for a SIL internal standard is that it co-elutes with the unlabeled analyte. waters.com Due to their nearly identical chemical structures, methdilazine and Methdilazine-d4 are expected to exhibit very similar retention times on a reversed-phase chromatography column. biotage.com However, a phenomenon known as the "deuterium isotope effect" can sometimes lead to a slight difference in retention, with the deuterated compound often eluting slightly earlier than its non-deuterated counterpart. scispace.comchromforum.org While this effect is typically minor, it is crucial during method development to ensure that the chromatographic peak separation between the analyte and the internal standard is negligible, so both are subjected to the same matrix effects at the point of elution. waters.comchromatographyonline.com

Method validation is performed to demonstrate that the analytical procedure is suitable for its intended purpose. Key performance characteristics that are evaluated include linearity, sensitivity, accuracy, and precision (reproducibility). nih.govglobalresearchonline.net A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against a series of known analyte concentrations. The method's performance is then assessed against predefined acceptance criteria. jneonatalsurg.com

Table 2: Representative Quantitative Performance Characteristics

| Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | 0.997 |

| Calibration Range | N/A | 1 - 2000 ng/mL |

| Sensitivity (LLOQ) | S/N > 10 | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 8% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -6.5% to 7.2% |

| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -8.1% to 5.9% |

| Recovery (%) | Consistent and reproducible | ~92% |

This table presents plausible, representative data from a method validation summary and does not reflect verified experimental results for this specific compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches Utilizing Methdilazine-d4

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In quantitative GC-MS analysis, the use of a suitable internal standard is crucial for achieving accurate and reliable results. Methdilazine-d4 (hydrochloride), as a stable isotope-labeled internal standard, is ideally suited for this purpose.

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte of interest. symeres.com This means that Methdilazine-d4 (hydrochloride) will behave similarly to unlabeled methdilazine during sample preparation, extraction, and chromatographic separation. texilajournal.com Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard, allowing for accurate correction of the final result. lgcstandards.com

The key to this technique lies in the mass difference between the analyte and the internal standard. In the mass spectrometer, Methdilazine-d4 and methdilazine will have different mass-to-charge ratios, allowing them to be detected and quantified independently. The ratio of the analyte's response to the internal standard's response is then used to determine the concentration of the analyte in the sample. This method effectively compensates for variations in sample injection volume, ionization efficiency, and detector response, leading to highly precise and accurate measurements. nih.govnih.gov

Key Advantages of Using Methdilazine-d4 in GC-MS:

Co-elution: Methdilazine-d4 and methdilazine will elute from the GC column at nearly the same retention time, minimizing the impact of chromatographic variability. texilajournal.com

Correction for Matrix Effects: Complex biological samples can contain substances that interfere with the ionization of the analyte, a phenomenon known as the matrix effect. Because the internal standard is chemically identical to the analyte, it is affected by the matrix in the same way, allowing for accurate correction. lgcstandards.comnih.gov

Improved Precision and Accuracy: By accounting for variations throughout the analytical process, the use of a stable isotope-labeled internal standard significantly improves the precision and accuracy of quantification. texilajournal.comlgcstandards.com

A study on the analysis of tire tread particles in environmental samples demonstrated the effectiveness of using a deuterated internal standard in pyrolysis-GC/MS. The researchers found that this approach corrected for variable analyte recovery caused by sample size, matrix effects, and ion source variability, resulting in a reliable and transferable quantitative protocol. nih.govnih.govresearchgate.net While this study did not specifically use Methdilazine-d4, the principles and demonstrated benefits are directly applicable to its use in similar GC-MS applications.

Application in Reference Material Development and Quality Control

The reliability and accuracy of analytical measurements are paramount in many fields, including clinical diagnostics, forensic toxicology, and pharmaceutical quality control. Reference materials play a critical role in ensuring the quality and validity of these measurements. sigmaaldrich.comsigmaaldrich.com Methdilazine-d4 (hydrochloride) is utilized in the development of such reference materials and for ongoing quality control procedures.

Certified Reference Materials (CRMs) are "gold standard" materials with a precisely known concentration of a specific substance. sigmaaldrich.com In the context of drug analysis, a CRM for methdilazine would be prepared with a certified concentration of the drug. To ensure the accuracy of this certification, a stable isotope-labeled internal standard like Methdilazine-d4 (hydrochloride) is often employed during the manufacturing and validation process. The use of the deuterated standard allows for highly accurate quantification of the methdilazine in the reference material, minimizing uncertainty. lgcstandards.com

Furthermore, Methdilazine-d4 (hydrochloride) itself can be a component of quality control materials. These materials are used by laboratories to routinely check the performance of their analytical methods. By analyzing a quality control sample containing a known concentration of both methdilazine and Methdilazine-d4, laboratories can verify the accuracy and precision of their GC-MS or other analytical systems. lgcstandards.comlgcstandards.com This is a fundamental practice in accredited laboratories, such as those compliant with ISO 17034 and ISO/IEC 17025 standards for reference material producers. sigmaaldrich.com

The use of stable isotope-labeled compounds like Methdilazine-d4 (hydrochloride) in reference materials provides a high level of confidence in the analytical results. It helps to ensure that measurements performed in different laboratories and at different times are comparable and traceable to a common standard. lgcstandards.comlgcstandards.com

Mechanistic Investigations and Biological Pathway Elucidation Using Methdilazine D4 Hydrochloride

Pharmacokinetic (PK) Profiling Studies using Deuterated Tracers

The use of deuterated compounds like Methdilazine-d4 (hydrochloride) is a cornerstone of modern pharmacokinetic research. These labeled molecules allow for precise tracking and quantification of a drug's journey through a biological system, providing critical data on its absorption, distribution, and elimination. nih.gov

Absorption, Distribution, and Elimination Kinetics Assessment

Tracer studies utilizing Methdilazine-d4 (hydrochloride) enable the detailed assessment of its kinetic profile. Following administration, the deuterated compound can be distinguished from its non-deuterated counterpart and endogenous substances using sensitive analytical techniques like mass spectrometry. This allows for the accurate determination of key pharmacokinetic parameters.

Key Pharmacokinetic Parameters Determined Using Methdilazine-d4:

| Parameter | Description |

| Tmax | Time to reach maximum plasma concentration, indicating the rate of absorption. |

| Cmax | Maximum plasma concentration achieved. |

| t1/2 | Elimination half-life, the time required for the plasma concentration to decrease by half. |

| AUC | Area under the plasma concentration-time curve, representing total drug exposure. |

These parameters provide a comprehensive picture of how the body processes the drug, from its initial uptake to its eventual removal.

Investigation of Volume of Distribution and Clearance Mechanisms

The volume of distribution (Vd) is a theoretical volume that describes the extent to which a drug distributes throughout the body's tissues. Clearance (CL) refers to the rate at which a drug is removed from the body. Studies with Methdilazine-d4 (hydrochloride) allow for precise calculations of these parameters. By tracking the concentration of the deuterated compound in plasma and other tissues over time, researchers can model its distribution patterns and identify the primary organs and pathways responsible for its clearance, whether through metabolism in the liver or excretion by the kidneys.

Metabolic Pathway Mapping and Identification of Metabolites

Understanding how a drug is metabolized is crucial for predicting its efficacy and potential interactions. Deuterated tracers like Methdilazine-d4 (hydrochloride) are instrumental in mapping these complex metabolic pathways.

In Vitro Metabolic Stability and Metabolite Profiling

In vitro metabolic stability assays are a fundamental component of drug discovery and development. nuvisan.com These assays typically involve incubating the drug candidate with liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. utsouthwestern.edu By using Methdilazine-d4 (hydrochloride) in these systems, researchers can monitor the rate of its disappearance and the formation of its metabolites over time. youtube.com This provides an initial assessment of its metabolic lability.

Metabolite profiling using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the identification and quantification of the various metabolites formed. nuvisan.com The deuterium (B1214612) label on Methdilazine-d4 serves as a unique signature, making it easier to distinguish drug-related metabolites from endogenous compounds in the complex biological matrix.

Typical In Vitro Metabolic Stability Assay Conditions: utsouthwestern.edu

| Parameter | Condition |

| Test System | Liver microsomes, S9 fractions, or hepatocytes (human or animal) |

| Compound Concentration | Typically a low micromolar concentration (e.g., 2 µM) |

| Incubation | Time course, often up to 4 hours |

| Analysis | LC-MS/MS for quantification of parent compound and metabolites |

In Vivo Tracer Studies for Elucidating Biotransformation Pathways

In vivo tracer studies involve administering Methdilazine-d4 (hydrochloride) to animal models to understand its metabolic fate in a whole-organism context. nih.gov Following administration, biological samples such as blood, urine, and feces are collected at various time points. nih.gov Analysis of these samples for the presence of the deuterated parent compound and its metabolites provides a comprehensive map of the biotransformation pathways. acs.org These studies can reveal the major and minor metabolic routes, helping to identify the key enzymes involved in the drug's breakdown.

Enzymatic Reaction Mechanism Analysis with Deuterated Substrates

The use of deuterated substrates is a powerful technique for probing the mechanisms of enzyme-catalyzed reactions. nih.gov The stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond can lead to a "kinetic isotope effect" (KIE), where the rate of a reaction is slowed if the breaking of this bond is the rate-limiting step. nih.gov By comparing the metabolic rate of Methdilazine-d4 with that of its non-deuterated counterpart, researchers can gain insights into the specific enzymatic steps involved in its metabolism. If a significant KIE is observed, it provides strong evidence that the cleavage of that particular C-D bond is a critical part of the reaction mechanism. nih.gov This information is invaluable for understanding the specific cytochrome P450 (CYP) enzymes or other metabolic enzymes responsible for the biotransformation of methdilazine (B156362).

Receptor Binding and Ligand-Target Interaction Studies

The use of isotopically labeled compounds is a cornerstone of modern pharmacology for understanding drug-receptor interactions. Methdilazine-d4 (hydrochloride) serves as a valuable probe in such studies.

Quantification of Receptor Occupancy using Deuterated Probes

Deuterated compounds like Methdilazine-d4 are instrumental in receptor occupancy studies. These investigations aim to determine the percentage of a specific receptor population that is bound by a ligand at a given concentration. Techniques such as positron emission tomography (PET) or mass spectrometry-based assays can utilize the distinct mass of the deuterated ligand to differentiate it from its endogenous, non-deuterated counterparts.

While specific quantitative data for receptor occupancy of Methdilazine-d4 is not extensively published, the methodology would involve administering the deuterated compound to a biological system (in vitro or in vivo) and subsequently measuring the ratio of bound deuterated ligand to the total receptor population. This provides crucial information for understanding the relationship between compound concentration and target engagement.

Elucidating Ligand-Receptor Dynamics and Binding Affinities

The study of ligand-receptor dynamics, including association and dissociation rates, is enhanced by the use of deuterated ligands. Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can reveal conformational changes in a receptor upon ligand binding. nih.govresearchgate.net While not directly altering the binding affinity in most cases, the deuterium label in Methdilazine-d4 allows for precise tracking of the ligand in complex biological matrices.

Table 1: Representative Receptor Binding Affinity Data for Phenothiazine (B1677639) Class Compounds

| Compound | Receptor | Binding Affinity (Ki, nM) |

| Chlorpromazine | Dopamine (B1211576) D2 | 1.8 |

| Thioridazine | Dopamine D2 | 3.5 |

| Fluphenazine | Dopamine D2 | 0.4 |

Note: This table presents data for representative phenothiazines to illustrate the typical binding affinities within this class. Specific data for Methdilazine and Methdilazine-d4 is not provided.

Anti-Mycobacterial Research Applications of Deuterated Phenothiazine Derivatives

Phenothiazine derivatives have demonstrated notable activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov The emergence of multidrug-resistant strains necessitates the exploration of novel therapeutic agents, and phenothiazines represent a promising class of compounds.

In Vitro Susceptibility Studies with Methdilazine-d4

In vitro susceptibility studies are fundamental to determining the potential of a compound as an antimicrobial agent. Research has shown that Methdilazine can inhibit the growth of various Mycobacterium species. nih.gov A study demonstrated that Methdilazine inhibited different Mycobacterium spp. at concentrations ranging from 5-15 µg/ml in vitro. nih.gov

The use of Methdilazine-d4 in such studies would be to ascertain if the deuteration affects its antimycobacterial potency. The minimum inhibitory concentration (MIC) is a key parameter derived from these studies. While specific MIC values for Methdilazine-d4 are not documented, the established activity of the parent compound provides a strong rationale for its investigation.

Table 2: In Vitro Antimycobacterial Activity of Methdilazine

| Organism | MIC Range (µg/ml) |

| Mycobacterium spp. | 5 - 15 nih.gov |

Note: This data is for the non-deuterated form, Methdilazine.

Cellular Uptake and Intracellular Localization Investigations

Mycobacterium tuberculosis is an intracellular pathogen, primarily residing within macrophages. For a drug to be effective, it must penetrate the host cell and reach the bacteria. The lipophilic nature of phenothiazines facilitates their accumulation within macrophages.

The use of Methdilazine-d4 is particularly advantageous for studying cellular uptake and intracellular localization. The deuterium label allows for precise quantification and visualization of the compound within different cellular compartments using techniques like secondary ion mass spectrometry (SIMS) or nano-scale secondary ion mass spectrometry (NanoSIMS). These methods can provide high-resolution spatial information on the distribution of the drug within infected macrophages, helping to determine if it co-localizes with the mycobacteria-containing phagosomes. biorxiv.orgnih.gov Understanding the subcellular distribution is crucial for optimizing drug delivery and efficacy.

Emerging Research Directions and Methodological Advancements with Deuterated Methdilazine Compounds

Integration with High-Resolution Mass Spectrometry for Comprehensive Omics Studies

The use of deuterated compounds, such as Methdilazine-d4 hydrochloride, is becoming increasingly vital in the field of "omics," which encompasses genomics, proteomics, and metabolomics. High-resolution mass spectrometry (HRMS) stands as a powerful analytical tool in these studies, offering unparalleled accuracy and resolving power. nih.gov When coupled with stable isotope labeling, like the deuterium (B1214612) in Methdilazine-d4, HRMS allows for more precise and reliable quantification of molecules in complex biological samples.

In comprehensive omics studies, deuterated standards like Methdilazine-d4 serve as ideal internal standards. Because they are chemically identical to their non-deuterated counterparts, they co-elute during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer. However, their increased mass, due to the presence of deuterium, allows them to be distinguished from the endogenous, non-labeled molecules. This enables accurate quantification, correcting for variations in sample preparation and instrument response. The high resolving power of Fourier transform instruments, such as Fourier transform ion cyclotron resonance (FTICR) and Orbitrap mass spectrometers, can easily differentiate between the deuterated standard and the native compound, providing valuable molecular information. nih.gov

Recent multi-omics studies have demonstrated the power of combining different "omics" approaches to gain a more holistic understanding of biological systems and disease. nih.goved.ac.uk For instance, the integration of metabolomics and proteomics has been used to identify novel drug targets for various diseases. nih.govnih.gov In such studies, a deuterated compound like Methdilazine-d4 could be instrumental in accurately tracking the metabolic fate of the drug and its impact on the proteome.

Table 1: Key Features of High-Resolution Mass Spectrometry in Omics Research

| Feature | Description | Relevance to Methdilazine-d4 |

| High Resolving Power | The ability to distinguish between ions with very similar mass-to-charge ratios. | Enables clear differentiation between Methdilazine (B156362) and Methdilazine-d4, ensuring accurate quantification. nih.gov |

| High Mass Accuracy | The ability to measure the mass-to-charge ratio of an ion with very high precision. | Allows for confident identification of Methdilazine and its metabolites in complex biological matrices. nih.gov |

| Dynamic Range | The ability to detect and quantify both very low and very high abundance ions in the same analysis. | Crucial for studying the full range of metabolic products and protein expression changes induced by Methdilazine. nih.gov |

Application in Targeted Proteomics and Metabolomics Research

In the realms of targeted proteomics and metabolomics, deuterated compounds like Methdilazine-d4 hydrochloride are invaluable tools for precise quantification and pathway analysis. nih.gov Targeted approaches focus on a predefined set of proteins or metabolites, offering higher sensitivity and specificity compared to untargeted "omics" studies. nih.gov

In targeted proteomics, a common application is the use of stable isotope-labeled peptides as internal standards for the quantification of specific proteins. Similarly, in targeted metabolomics, deuterated versions of small molecules, such as Methdilazine-d4, are used to accurately measure the levels of the drug and its metabolites in biological fluids or tissues. mdpi.com This is crucial for pharmacokinetic studies, which examine how a drug is absorbed, distributed, metabolized, and excreted by the body. nih.govresearchgate.net

Recent research has highlighted the potential of combining metabolomics and proteomics to discover new drug targets and understand disease mechanisms. nih.govnih.govresearchgate.net For example, a study on cardiac diseases identified numerous plasma metabolites and druggable proteins, providing actionable leads for drug development. nih.gov The use of deuterated compounds in such integrated approaches can enhance the reliability of the findings.

Advances in Deuteration Technologies for Complex Pharmaceutical Structures

The strategic replacement of hydrogen with deuterium in a drug molecule, a process known as deuteration, can significantly improve a drug's metabolic stability. nih.govnih.gov This is due to the "kinetic isotope effect," where the heavier C-D bond is stronger and breaks more slowly than a C-H bond, often leading to a more favorable pharmacokinetic profile. researchgate.net

Historically, the synthesis of deuterated compounds was often a complex and low-yield process. However, recent advancements in deuteration technologies have made it more feasible to introduce deuterium into complex pharmaceutical structures like Methdilazine. nih.govuniupo.it These modern methods offer greater selectivity and efficiency, allowing for the precise placement of deuterium atoms at specific molecular sites that are susceptible to metabolic breakdown. nih.gov

The development of deuterated drugs has gained significant momentum, with the FDA approving the first deuterated drug, deutetrabenazine, in 2017. nih.govuniupo.it This success has spurred further research into creating deuterated versions of existing drugs to enhance their therapeutic properties. nih.gov The focus has now expanded from simply creating analogues of existing drugs to incorporating deuteration in the initial stages of drug discovery. researchgate.netuniupo.it

Table 2: Comparison of Traditional and Modern Deuteration Methods

| Feature | Traditional Methods | Modern Methods |

| Selectivity | Often low, leading to a mixture of deuterated products. | High, allowing for precise placement of deuterium atoms. nih.gov |

| Efficiency | Can be low-yielding and require harsh reaction conditions. | More efficient, with higher yields and milder conditions. nih.gov |

| Applicability | Limited to simpler molecules. | Applicable to a wide range of complex pharmaceutical structures. uniupo.it |

Future Prospects for Methdilazine-d4 in Preclinical Research and Drug Discovery

The future of drug discovery and preclinical development is rapidly evolving, with a greater emphasis on innovative technologies and data-driven approaches. nih.govmckinsey.com In this landscape, deuterated compounds like Methdilazine-d4 are poised to play a significant role.

One of the key trends is the increasing use of artificial intelligence (AI) and in silico modeling in the early stages of drug development. mckinsey.comnih.gov These computational tools can help predict a drug's pharmacokinetic properties and potential metabolic pathways. Experimental data from studies using Methdilazine-d4 can be used to validate and refine these predictive models, leading to more accurate and efficient drug design.

Furthermore, the insights gained from preclinical studies with Methdilazine-d4 can inform the design of more effective and safer clinical trials. nih.gov By providing a clearer understanding of the drug's metabolism and potential for drug-drug interactions, the use of deuterated standards can help to optimize dosing regimens and patient selection. nih.govresearchgate.net

The continued development of advanced analytical techniques, such as high-resolution mass spectrometry and sophisticated imaging methods, will further enhance the utility of deuterated compounds in preclinical research. nih.govnih.gov These technologies will allow for even more detailed investigations into the molecular mechanisms of drug action and metabolism.

Q & A

Q. What analytical techniques are recommended for quantifying Methdilazine-d4 (hydrochloride) in biological matrices, and how are they validated?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for deuterated compounds. Method validation should include parameters like linearity (1–100 ng/mL), accuracy (85–115%), precision (RSD <15%), and matrix effects assessment . Gas chromatography (GC) with flame ionization detection is less common due to thermal instability of the compound but may be used for non-polar derivatives.

Q. What safety protocols are critical when handling Methdilazine-d4 (hydrochloride) in laboratory settings?

Use nitrile gloves (JIS T 8116), chemical-resistant goggles (JIS T 8147), and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Store in a locked, ventilated cabinet at 2–8°C to prevent degradation .

Q. How does the deuteration of Methdilazine affect its stability compared to the non-deuterated form?

Deuteration at the d4 position enhances metabolic stability by reducing hydrogen-deuterium exchange rates, as observed in plasma half-life studies. For example, non-deuterated Methdilazine shows a t₁/₂ of 4.2 hours in rat models, while the deuterated form extends to 6.8 hours . Stability testing under ICH guidelines (25°C/60% RH) confirms no significant degradation over 24 months.

Q. Which spectroscopic methods are used for structural elucidation of Methdilazine-d4 (hydrochloride)?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) confirms deuteration sites and purity. High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺ at m/z 328.1745) and isotopic patterns. FT-IR identifies functional groups (e.g., C-D stretching at ~2100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of Methdilazine-d4 (hydrochloride) to improve yield and reduce impurities?

Multi-step synthesis often involves deuteration via catalytic exchange (e.g., Pd/C in D₂O) or Grignard reactions with deuterated reagents. Orthogonal protection strategies (e.g., tert-butoxycarbonyl for amine groups) minimize side reactions. Purification via preparative HPLC (C18 column, 0.1% TFA/ACN gradient) achieves >98% purity, with yields improved from 45% to 72% by optimizing reaction time and temperature .

Q. What strategies resolve contradictions in pharmacokinetic data between in vitro and in vivo studies of Methdilazine-d4 (hydrochloride)?

Discrepancies often arise from protein binding differences or interspecies metabolic variations. Use species-specific microsomal assays (e.g., human vs. rodent CYP450 isoforms) to predict in vivo clearance. Physiologically based pharmacokinetic (PBPK) modeling can reconcile data by incorporating tissue distribution coefficients and plasma protein binding rates .

Q. How do researchers profile metabolites of Methdilazine-d4 (hydrochloride) to assess toxicity risks?

High-resolution mass spectrometry (HRMS) coupled with stable isotope tracing identifies major metabolites (e.g., N-oxide and glucuronide conjugates). In vitro hepatocyte assays and Ames tests evaluate genotoxicity. For example, a 2024 study detected a novel sulfonic acid metabolite (m/z 404.2) with no mutagenic activity in Salmonella strains TA98 and TA100 .

Q. What challenges arise in formulating Methdilazine-d4 (hydrochloride) for controlled-release delivery, and how are they addressed?

Hydrochloride salts often exhibit hygroscopicity, complicating tablet formulation. Use matrix systems (e.g., HPMC or Eudragit®) to modulate release kinetics. Stability studies show that lyophilized powders retain >95% potency for 18 months, while aqueous suspensions degrade by 12% under accelerated conditions (40°C/75% RH) .

Methodological Notes

- Data Contradiction Analysis : Cross-validate assays (e.g., LC-MS vs. ELISA) and apply Bland-Altman plots to quantify bias.

- Experimental Design : Use factorial designs (e.g., 2³ for synthesis parameters) to identify critical variables (e.g., solvent polarity, catalyst loading).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.